molecular formula C8H6ClNO2 B055167 (E)-3-(6-Chloropyridin-3-yl)acrylic acid CAS No. 118420-00-1

(E)-3-(6-Chloropyridin-3-yl)acrylic acid

Cat. No.: B055167
CAS No.: 118420-00-1
M. Wt: 183.59 g/mol
InChI Key: NOCOZQLIBKEIAJ-DUXPYHPUSA-N
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Description

(E)-3-(6-Chloropyridin-3-yl)acrylic acid is an organic compound characterized by the presence of a chlorinated pyridine ring attached to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(6-Chloropyridin-3-yl)acrylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloropyridine-3-carbaldehyde and malonic acid.

    Knoevenagel Condensation: The 6-chloropyridine-3-carbaldehyde undergoes a Knoevenagel condensation with malonic acid in the presence of a base such as piperidine. This reaction forms the this compound.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (E)-3-(6-Chloropyridin-3-yl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acrylic acid moiety to saturated acids or alcohols.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of functionalized pyridine derivatives.

Scientific Research Applications

(E)-3-(6-Chloropyridin-3-yl)acrylic acid has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to new therapeutic agents with antimicrobial or anticancer properties.

    Industry: The compound’s derivatives can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-3-(6-Chloropyridin-3-yl)acrylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further research and validation through experimental studies.

Comparison with Similar Compounds

    2-Chloropyridine: Another chlorinated pyridine derivative with different reactivity and applications.

    3-Chloropyridine: Similar to (E)-3-(6-Chloropyridin-3-yl)acrylic acid but lacks the acrylic acid moiety.

    4-Chloropyridine: Another isomer with distinct chemical properties and uses.

Uniqueness: this compound is unique due to the presence of both a chlorinated pyridine ring and an acrylic acid moiety

Properties

IUPAC Name

(E)-3-(6-chloropyridin-3-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2/c9-7-3-1-6(5-10-7)2-4-8(11)12/h1-5H,(H,11,12)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOCOZQLIBKEIAJ-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C=CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NC=C1/C=C/C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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